molecular formula C18H20FN5O2 B2938545 8-(4-fluorophenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872839-75-3

8-(4-fluorophenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2938545
CAS RN: 872839-75-3
M. Wt: 357.389
InChI Key: LXZMMSNJOQMJRI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an imidazo[2,1-f]purine core, a fluorophenyl group, and an isobutyl group. The presence of these groups suggests that it could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the fluorophenyl and isobutyl groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[2,1-f]purine core suggests a planar, aromatic structure, while the fluorophenyl and isobutyl groups would add complexity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The imidazo[2,1-f]purine core might participate in various reactions, while the fluorophenyl group could enhance the compound’s reactivity due to the electronegativity of fluorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could affect the compound’s polarity, solubility, and stability .

Scientific Research Applications

Antifungal Applications

The compound’s structure is conducive to antifungal activity. Research has shown that derivatives of imidazo[1,2-d][1,2,4]triazine, which share a similar fused heterocyclic structure, exhibit significant fungicidal activities . This suggests that our compound of interest could potentially be developed into a novel agricultural fungicide, targeting phytopathogenic fungi like Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals and agrochemicals due to their complex structures and potential biological activities .

Structural Characterization and Crystallography

The structural characterization of such compounds, including X-ray crystallography, is vital for understanding their chemical properties and interactions. The detailed structural analysis can lead to insights into the compound’s reactivity and stability, which is essential for its applications in material science .

Molecular Diversity

Compounds like 8-(4-fluorophenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione contribute to molecular diversity in chemical libraries. They can be used in high-throughput screening for drug discovery, helping to identify active compounds against various biological targets .

Chemical Education and Research

The synthesis and study of such compounds are often included in academic curricula and research projects. They provide an excellent opportunity for students and researchers to learn about advanced organic synthesis techniques, analytical methods, and the principles of medicinal chemistry .

Potential Therapeutic Applications

While specific therapeutic applications for this compound have not been identified in the search results, the structural similarity to other biologically active imidazo compounds suggests potential uses in medicinal chemistry. Further research could explore its activity against various diseases, particularly where other imidazo derivatives have been effective .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, particularly if it shows promising biological activity. Future research could focus on exploring its potential applications, optimizing its synthesis, and investigating its mechanism of action .

Mechanism of Action

properties

IUPAC Name

6-(4-fluorophenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2/c1-11(2)10-24-16(25)14-15(21(3)18(24)26)20-17-22(8-9-23(14)17)13-6-4-12(19)5-7-13/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZMMSNJOQMJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

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